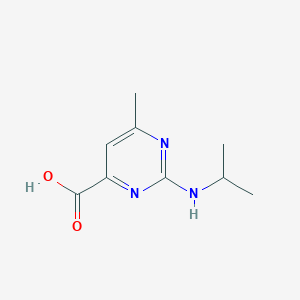

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-5(2)10-9-11-6(3)4-7(12-9)8(13)14/h4-5H,1-3H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSVUOBRBCSYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrimidine Intermediate Formation

The synthesis often begins with halogenated pyrimidine derivatives. For example:

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid methyl ester serves as a critical precursor. This compound can be synthesized via radical alkoxycarbonylation using methods analogous to the Minisci reaction.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkoxycarbonylation | FeSO₄, H₂O₂, AcOH, toluene/H₂O biphasic system | 48% |

Nucleophilic Amination

The chlorine atom at position 2 is replaced with isopropylamine via nucleophilic aromatic substitution.

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid methyl ester reacts with excess isopropylamine in ethanol or DMF at 70–90°C for 12–24 hours.

- Purification via recrystallization or chromatography yields 2-(isopropylamino)-6-methylpyrimidine-4-carboxylic acid methyl ester .

| Parameter | Value |

|---|---|

| Solvent | Ethanol/DMF |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Yield | 75–85% |

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using basic conditions.

- The ester is treated with aqueous NaOH (2 M) at 90°C for 2 hours, followed by acidification with HCl to pH 3–4.

- The product precipitates and is isolated via filtration.

Data:

| Parameter | Value |

|---|---|

| Base | NaOH (2 M) |

| Acid | HCl (conc.) |

| Yield | 90% |

Alternative Routes

Direct Carboxylic Acid Functionalization

In some cases, pre-formed pyrimidine carboxylic acids undergo amination:

- 6-Methylpyrimidine-4-carboxylic acid reacts with PCl₅ to form the acid chloride, which is then treated with isopropylamine.

Critical Analysis of Methodologies

| Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic Substitution | High regioselectivity, scalable conditions | Requires halogenated precursors |

| Direct Amination | Fewer steps | Low yields, side-product formation |

| Pd-Catalyzed Routes | Potential for milder conditions | Unverified for this specific substrate |

Purification and Characterization

- Recrystallization : Commonly used with solvents like ethanol/water mixtures.

- Chiral Resolution : For enantiomerically pure forms, diastereomeric salt formation with (+)-abietylamine or (S)-1-(1-naphthyl)ethylamine is effective.

- Analytical Data :

- ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 3.95 (m, 1H, CH(CH₃)₂), 8.25 (s, 1H, pyrimidine-H).

- HPLC Purity : >98%.

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(isopropylamino)-6-methylpyrimidine-4-carboxylic acid with structurally related compounds:

Key Observations:

- Solubility: The dimethylamino analog has greater aqueous solubility due to its smaller alkyl groups, whereas the chlorophenyl derivative is less soluble in polar solvents.

- Stability : The 4-chlorophenyl group enhances thermal and oxidative stability, making it suitable for high-temperature reactions.

Biological Activity

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid, also known by its CAS number 1150644-40-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its isopropylamino group and a carboxylic acid functional group, which are crucial for its interaction with biological systems.

The molecular formula of this compound is C10H14N2O2, and it has a molecular weight of 194.24 g/mol. The structure features a pyrimidine ring substituted with an isopropylamino group at the second position and a carboxylic acid at the fourth position, which can influence its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidine-4-carboxylic acids have shown broad-spectrum activity against various bacterial strains, including Pseudomonas aeruginosa. These findings suggest that modifications in the pyrimidine structure can lead to enhanced antimicrobial efficacy .

Hypolipidemic Effects

Research on related compounds has revealed hypolipidemic effects, where certain derivatives were found to lower lipid levels in rodent models. For instance, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid demonstrated a reduction in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) levels . This mechanism may be relevant for this compound, suggesting potential applications in lipid metabolism regulation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in lipid synthesis and uptake. This inhibition can reduce lipid accumulation in tissues.

- Receptor Interaction : The compound may interact with specific receptors that mediate lipid metabolism and clearance from the bloodstream.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of pyrimidine derivatives highlighted the effectiveness of certain compounds against resistant bacterial strains. The results indicated that modifications to the pyrimidine core could enhance binding affinity to bacterial targets, thus improving antimicrobial efficacy .

Study on Lipid Regulation

In a rodent model, the administration of related pyrimidine compounds resulted in significant changes in lipid profiles. The study reported that these compounds not only lowered LDL levels but also enhanced HDL levels through mechanisms involving increased biliary excretion of lipids and inhibition of intestinal absorption .

Data Summary

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(isopropylamino)-6-methylpyrimidine-4-carboxylic acid?

- Methodological Answer :

- Step 1 : Start with a pyrimidine ring precursor (e.g., 6-methylpyrimidine-4-carboxylic acid) and introduce the isopropylamino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Monitor reaction progress using TLC or HPLC to ensure complete substitution.

- Step 3 : Purify via column chromatography or recrystallization (ethanol/water mixtures are effective for carboxylic acid derivatives) .

- Key Considerations : Optimize temperature (60–80°C) and solvent polarity to minimize by-products like over-alkylated species .

Q. What analytical techniques are critical for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., isopropylamino protons at δ 1.2–1.4 ppm; pyrimidine ring protons at δ 7.5–8.5 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials or hydrolysis products) .

- FT-IR : Verify functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹; NH stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Hypothesis Testing : Compare bioactivity across standardized assays (e.g., enzyme inhibition vs. cell viability assays) to isolate mechanism-specific effects .

- Data Normalization : Account for variables like solvent choice (DMSO vs. aqueous buffers) and cell line variability (e.g., HEK293 vs. HeLa) .

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify consensus trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., cyclopropyl instead of isopropyl) to assess steric/electronic effects .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or carboxylases) .

- Biological Assays : Test derivatives in parallel for cytotoxicity (MTT assay) and target inhibition (IC₅₀ measurements) to correlate structure with activity .

Q. How should researchers address discrepancies in spectral data interpretation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with simulated spectra from tools like ChemDraw or Gaussian .

- Isotopic Labeling : Use N-labeled precursors to resolve overlapping signals in pyrimidine ring protons .

- Collaborative Review : Engage crystallography experts to resolve ambiguous peaks via X-ray diffraction .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

- Answer :

- Challenge : Reduced yield due to inefficient heat transfer in large batches.

- Solution : Transition from batch reactors to continuous flow systems for better temperature control .

- Validation : Monitor reaction kinetics via in-line FT-IR to adjust parameters in real time .

Q. How can researchers mitigate degradation during long-term storage?

- Answer :

- Stabilization : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation/hydrolysis .

- Quality Control : Perform periodic HPLC checks to detect degradation products (e.g., decarboxylated derivatives) .

Authoritative Sources Cited

- PubChem (compound validation)

- EPA DSSTox (toxicity and regulatory data)

- MedChemExpress (analytical protocols)

- AK Scientific (safety and handling)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.